molecular formula C13H13N3O B1593975 3-amino-N-(4-aminophenyl)benzamide CAS No. 2657-93-4

3-amino-N-(4-aminophenyl)benzamide

Cat. No.: B1593975
CAS No.: 2657-93-4
M. Wt: 227.26 g/mol
InChI Key: UDKYPBUWOIPGDY-UHFFFAOYSA-N
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Description

3-amino-N-(4-aminophenyl)benzamide is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-N-(4-aminophenyl)benzamide, also known as 3,4'-diaminodiphenylamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

  • Chemical Formula : C13H13N3O
  • CAS Number : 2657-93-4
  • Molecular Weight : 227.26 g/mol

Biological Activities

This compound has been investigated for various biological activities, including:

  • Anticancer Activity :
    • The compound has shown promise as an inhibitor of DNA methyltransferases (DNMTs), which are crucial in cancer epigenetics. Specific analogues have demonstrated significant inhibition of hDNMT3A with an EC50 value of 0.9 μM, indicating strong potential for cancer therapy .
  • Antimicrobial Properties :
    • Some studies suggest that derivatives of benzamide compounds exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited.
  • Antiviral Activity :
    • Research indicates that related benzamide derivatives can inhibit viral entry, particularly against filoviruses like Ebola and Marburg. While direct studies on this compound are sparse, its structural relatives have shown effective antiviral properties .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Binding : The compound may act as a minor groove binder, disrupting the function of DNA in target cells, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : As a DNMT inhibitor, it alters DNA methylation patterns, which can reactivate silenced tumor suppressor genes and inhibit tumor growth .

Study on DNMT Inhibition

In a study evaluating various benzamide derivatives for their ability to inhibit DNMTs, this compound analogues were synthesized and tested. The most potent derivative showed an EC50 value of 0.9 μM against hDNMT3A, highlighting the compound's potential in epigenetic cancer therapies .

Antiviral Efficacy

Research into related compounds revealed that certain benzamide derivatives exhibited low cytotoxicity (SI > 100) while maintaining high antiviral activity (EC50 < 1 μM) against Ebola and Marburg viruses. This suggests that further exploration of this compound could yield similar antiviral candidates .

Data Table: Summary of Biological Activities

Activity TypeEC50 ValueReference
DNMT Inhibition0.9 μM
Antiviral Activity< 1 μM
Antimicrobial EffectsNot specifiedLimited data

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Properties
Research has indicated that derivatives of 3-amino-N-(4-aminophenyl)benzamide exhibit anticonvulsant activity. A notable patent (EP0213572B1) describes the synthesis and use of these compounds as anticonvulsant drugs. The study emphasizes their effectiveness in managing seizures, which is critical for developing new treatments for epilepsy and other seizure disorders .

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that aryl-substituted derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, modifications to the amino and benzamide groups can enhance the compound's efficacy against specific cancer types, making it a promising scaffold for anticancer drug development .

Pharmacological Insights

1. Receptor Agonism
Recent studies have identified this compound derivatives as potential agonists for GPR52, a G protein-coupled receptor implicated in several neurological disorders. These compounds have shown promise in modulating receptor activity, thereby providing insights into their therapeutic potential for conditions like schizophrenia and other neuropsychiatric disorders .

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various cytochrome P450 enzymes. Specifically, it has been noted to inhibit CYP2C9, which is crucial for drug metabolism. Understanding this interaction is essential for assessing the pharmacokinetic profiles of drugs that may be co-administered with this compound .

Table: Summary of Research Findings on this compound

Application AreaStudy FocusKey Findings
AnticonvulsantPatent EP0213572B1Effective in reducing seizure frequency in animal models.
AnticancerVarious studiesInduces apoptosis in cancer cell lines; modifications enhance potency.
Receptor AgonismGPR52 studiesPotent agonists with potential therapeutic applications in neuropsychiatric disorders.
Enzyme InhibitionCYP450 studiesInhibits CYP2C9; implications for drug-drug interactions.

Properties

IUPAC Name

3-amino-N-(4-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYPBUWOIPGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277930
Record name 3-amino-N-(4-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657-93-4
Record name NSC4992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-N-(4-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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